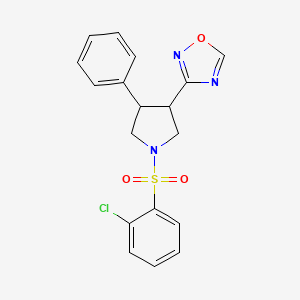

3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a phenyl group, a pyrrolidin group, and an oxadiazole ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods, including cyclization of diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring. Similar compounds have been found to crystallize in various space groups, and their molecular arrangements are directly associated with their chemical and physical properties .Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by its functional groups. For instance, the sulfonyl group could potentially undergo various chemical transformations . The oxadiazole ring might also participate in reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a sulfonyl group and an oxadiazole ring could impact its polarity, solubility, and stability .Applications De Recherche Scientifique

Sulfonamide Research Developments

Sulfonamides, including structures similar to 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole, have seen significant research interest due to their widespread applications in medicine. Notably, sulfonamides have been the subject of patents for their roles as carbonic anhydrase inhibitors (CAIs), with potential applications in treating glaucoma, cancer, and dandruff. The exploration of sulfonamide CAIs incorporating NO-donating moieties for antiglaucoma agents and targeting tumor-associated isoforms CA IX/XII highlights the ongoing need for novel sulfonamides in medical research (Carta, Scozzafava, & Supuran, 2012).

Oxadiazole Derivatives and Their Therapeutic Potency

The 1,3,4-oxadiazole core, part of the broader family to which our compound of interest belongs, has been widely studied for its diverse biological activities. Research has shown that 1,3,4-oxadiazole derivatives are potential therapeutic agents against a variety of diseases due to their ability to effectively bind with different enzymes and receptors. This review underscores the therapeutic worth of 1,3,4-oxadiazole tailored compounds across a wide range of medical applications, including anticancer, antifungal, antibacterial, and anti-inflammatory treatments, among others. The broad therapeutic potential of these compounds is attributed to their structural flexibility and interaction capabilities (Verma et al., 2019).

Metal-Ion Sensing Applications

The unique structural features of 1,3,4-oxadiazole compounds also extend their utility to the field of chemosensors, particularly for metal-ion sensing. The high photoluminescent quantum yield, along with excellent thermal and chemical stability, positions these molecules as ideal candidates for developing selective sensors for metal ions. This integrative review highlights the synthetic routes of 1,3,4-oxadiazole derivatives and their application in detecting various metal ions through mechanisms such as photo-induced electron transfer and complex formation, demonstrating the versatility of these compounds beyond pharmaceutical applications (Sharma, Om, & Sharma, 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[1-(2-chlorophenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c19-16-8-4-5-9-17(16)26(23,24)22-10-14(13-6-2-1-3-7-13)15(11-22)18-20-12-25-21-18/h1-9,12,14-15H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJLJLXOIMMDSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1S(=O)(=O)C2=CC=CC=C2Cl)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2720563.png)

![ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate](/img/structure/B2720567.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide](/img/structure/B2720568.png)

![N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide](/img/structure/B2720569.png)

![4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B2720570.png)

![3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2720571.png)

![6-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2720572.png)

![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate](/img/structure/B2720575.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2720580.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2720582.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)